Home > Products > Screening Compounds P119528 > 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid
7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid - 35729-52-3

7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid

Catalog Number: EVT-13874084
CAS Number: 35729-52-3
Molecular Formula: C24H35N3O10
Molecular Weight: 525.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid is a synthetic compound belonging to the class of quinazolinone derivatives. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents against various diseases, including cancer and inflammatory disorders. The compound's structure incorporates a quinazolinone core, which is known for its role in inhibiting mitotic kinesin, thus showing promise in treating cellular proliferative diseases .

Source and Classification

This compound is classified under quinazolinones, which are heterocyclic organic compounds containing a fused benzene and pyrimidine ring. The specific compound can be identified by its unique chemical structure and the presence of functional groups such as butoxy and diethylamino side chains. It is also registered under the Chemical Abstracts Service with the identifier CAS 35729-52-3 .

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid typically involves several key steps:

  1. Starting Materials: The synthesis begins with appropriate precursors, such as substituted phenyl or alkyl amines.
  2. Formation of Quinazolinone: The core quinazolinone structure is formed through cyclization reactions involving an anthranilic acid derivative and an aldehyde or ketone.
  3. Side Chain Modification: The butoxy and diethylamino groups are introduced through nucleophilic substitution reactions or coupling reactions, often employing techniques such as Sonogashira cross-coupling or reductive amination.
  4. Final Salt Formation: The oxalic acid salt can be formed by reacting the base form of the compound with oxalic acid in a suitable solvent, leading to enhanced solubility and stability for pharmaceutical applications .
Molecular Structure Analysis

Structure and Data

The molecular formula for 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid is C₁₈H₂₄N₂O₃. The compound features a quinazolinone ring system with the following notable structural elements:

  • Quinazolinone Core: A bicyclic structure that contributes to biological activity.
  • Butoxy Group: Enhances lipophilicity, aiding in membrane permeability.
  • Diethylamino Group: Provides basicity and potential for interaction with biological targets.

The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine spatial arrangements crucial for activity .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid includes:

  1. Nucleophilic Substitution: The diethylamino group can participate in nucleophilic substitution reactions, making it versatile for further modifications.
  2. Acid-Base Reactions: The presence of the oxalic acid moiety allows for acid-base interactions, which can influence solubility and bioavailability.
  3. Hydrolysis: Under certain conditions, the butoxy group may undergo hydrolysis, affecting stability.

These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for enhanced efficacy .

Mechanism of Action

Process and Data

The mechanism of action of 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid primarily involves inhibition of mitotic kinesin spindle protein (KSP). By disrupting normal mitotic processes, this compound can induce apoptosis in rapidly dividing cells, making it a candidate for cancer therapy. Additionally, its anti-inflammatory properties may arise from modulation of signaling pathways associated with cytokine release .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid include:

  • Molecular Weight: Approximately 304.40 g/mol.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide; limited solubility in water due to hydrophobic butoxy group.
  • Melting Point: Specific melting point data may vary based on salt formation but generally falls within typical ranges for quinazolinones.

Chemical properties include stability under standard laboratory conditions but may require careful handling due to potential reactivity of functional groups .

Applications

Scientific Uses

7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid has several applications in scientific research:

  1. Anticancer Research: As an inhibitor of KSP, it shows promise in developing new cancer therapies targeting cell division.
  2. Anti-inflammatory Studies: Its potential to modulate inflammatory responses positions it as a candidate for treating chronic inflammatory diseases.
  3. Pharmaceutical Development: The compound serves as a lead structure for synthesizing novel derivatives with improved pharmacological profiles.

Research continues to explore its efficacy across various disease models, highlighting its importance in medicinal chemistry .

Introduction to Quinazolinone-Oxalate Hybrid Pharmacophores

Historical Evolution of Quinazolinone Derivatives in Medicinal Chemistry

Quinazolinones, featuring a benzene ring fused to 4-pyrimidinone, emerged as a pharmacophoric nucleus in >200 natural alkaloids (e.g., vasicinone from Peganum harmala) [6] [10]. Niementowski’s 1895 synthesis marked the dawn of synthetic derivatives, but medicinal applications accelerated post-1950 with discoveries of their kinase modulation and DNA-intercalation capabilities [6]. Key milestones include:

Table 1: Evolution of Quinazolinone-Based Therapeutics

CompoundStructural FeatureTherapeutic ApplicationYear
Febrifugine4(3H)-QuinazolinoneAntimalarial1948
Methaqualone2-Methyl-3-aryl substitutionSedative1960
Erlotinib6,7-Bis(2-methoxyethoxy) substitutionAnticancer (EGFR-TKI)2004
Luotonin APyrroloquinazolinone coreTopoisomerase I inhibitor2005
Peharmaline Aβ-Carboline-vasicinone hybridAnticancer2017

Synthetic methodologies evolved from reflux-based condensation to microwave-assisted one-pot reactions (e.g., deoxyvasicinone synthesis from isatoic anhydride and pyrrolidinone under microwave irradiation) [10]. Hybridization strategies—exemplified by erlotinib’s metabolite 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one—enabled enhanced target affinity and pharmacokinetics [5] [6].

Rational Design Principles for Diethylamino-Alkyl Substituents in Heterocyclic Systems

The 3-[4-(diethylamino)butyl] chain in the target compound addresses bioavailability challenges through three strategic principles:

Ionization and Membrane Permeability

Diethylamino groups (pKa ~10–11) protonate in physiological pH, forming cationic species that enhance aqueous solubility. The butyl spacer balances lipophilicity (log P ~3.5 predicted), facilitating passive diffusion across membranes [3].

Structural Flexibility for Target Engagement

Molecular dynamics simulations reveal that C4-alkyl chains (n=4–6) optimally position the diethylamino group for ionic interactions with kinase ATP pockets. Shorter chains (n=2) reduce potency, while longer chains (n=8) induce entropy-driven binding penalties [6].

Metabolic Stabilization

Incorporating diethyl groups (vs. dimethyl) sterically hinders cytochrome P450-mediated N-dealkylation, prolonging half-life. This principle is validated in analogues like 2-(4-oxoquinazolin-3-yl)acetic acid, where alkyl length dictates metabolic clearance [1] [6].

Table 2: Impact of Alkyl Chain Length on Quinazolinone Properties

SubstituentSolubility (pH 7.4)log PEGFR IC50 (nM)
3-[2-(Diethylamino)ethyl]0.2 mg/mL2.1850
3-[4-(Diethylamino)butyl]0.9 mg/mL3.462
3-[6-(Diethylamino)hexyl]0.5 mg/mL4.778

Oxalate Counterion Selection in Bioactive Salt Formulations

Oxalic acid was selected for 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one based on three biopharmaceutical advantages:

Solubility-PH Optimization

Oxalate salts exhibit "pH-flexible" solubility: high dissolution at gastric pH (via protonation) and moderate solubility in intestinal pH (via ion pairing). In HCl/NaCl solutions (simulating gastric fluid), oxalate salts achieve >5× higher solubility than besylate salts [3].

Solid-State Stability

Oxalate forms crystalline salts with high melting points (>200°C), reducing hygroscopicity. This contrasts with fumarate salts, where Michael addition risks degrade amine-containing APIs (e.g., Sanofi’s β-tryptase inhibitor fumarate formed covalent adducts) [3].

Regulatory and Synthetic Feasibility

Oxalic acid is GRAS-listed, simplifying regulatory approval. Salt formation occurs via stoichiometric crystallization: refluxing the free base with oxalic acid in ethanol/water yields >95% pure salt [3] [8].

Table 3: Solubility Comparison of Salt Forms in Simulated Biological Media

CounterionSolubility (0.1 N HCl)Solubility (pH 6.8)Crystallinity
Oxalate15.2 mg/mL1.8 mg/mLHigh
HCl12.1 mg/mL0.3 mg/mLModerate
Besylate1.3 mg/mL0.2 mg/mLHigh

Properties

CAS Number

35729-52-3

Product Name

7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid

IUPAC Name

7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid

Molecular Formula

C24H35N3O10

Molecular Weight

525.5 g/mol

InChI

InChI=1S/C20H31N3O2.2C2H2O4/c1-4-7-14-25-17-10-11-18-19(15-17)21-16-23(20(18)24)13-9-8-12-22(5-2)6-3;2*3-1(4)2(5)6/h10-11,15-16H,4-9,12-14H2,1-3H3;2*(H,3,4)(H,5,6)

InChI Key

BQLZMJXFKBHDTH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C(=O)N(C=N2)CCCCN(CC)CC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.